Perfluorodithioacetic acid ethylester
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Overview
Description
Perfluorodithioacetic acid ethylester is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This compound is characterized by the presence of fluorine atoms, which impart unique properties such as high chemical and thermal stability.
Preparation Methods
Perfluorodithioacetic acid ethylester can be synthesized through various methods. One common method involves the reaction of perfluorodithioacetic acid with ethanol in the presence of a mineral acid catalyst. This process is known as Fischer esterification. Another method involves the reaction of perfluorodithioacetic acid chloride with ethanol in the presence of a base. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Perfluorodithioacetic acid ethylester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and a strong acid or base, this compound can be hydrolyzed to form perfluorodithioacetic acid and ethanol.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Scientific Research Applications
Perfluorodithioacetic acid ethylester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential use in biological systems due to its unique properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: this compound is used in the production of specialty chemicals and materials with high chemical and thermal stability.
Mechanism of Action
The mechanism of action of perfluorodithioacetic acid ethylester involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can form strong bonds with other molecules, leading to the formation of stable products.
Comparison with Similar Compounds
Perfluorodithioacetic acid ethylester can be compared with other similar compounds such as:
Perfluorooctanoic acid: Known for its use in the production of non-stick coatings.
Perfluorobutanesulfonic acid: Used in the production of surfactants and stain repellents.
Perfluoropolyether: Known for its use in lubricants and greases.
This compound is unique due to its specific structure and properties, which make it suitable for a wide range of applications in various fields.
Properties
Molecular Formula |
C4H5F3S2 |
---|---|
Molecular Weight |
174.2 g/mol |
IUPAC Name |
ethyl 2,2,2-trifluoroethanedithioate |
InChI |
InChI=1S/C4H5F3S2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 |
InChI Key |
RCCGZFBHSZINQV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)C(F)(F)F |
Origin of Product |
United States |
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